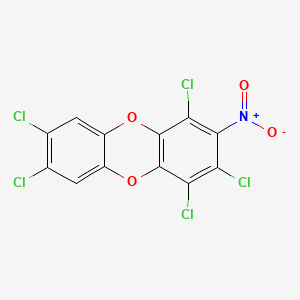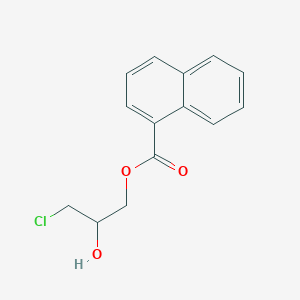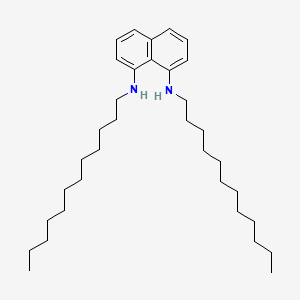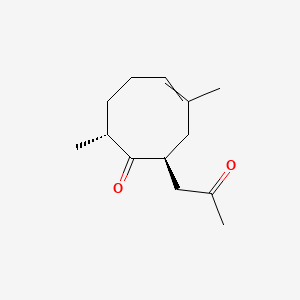
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is a polychlorinated dibenzodioxin (PCDD) compound. PCDDs are a group of chemically-related compounds that are persistent environmental pollutants. They are known for their toxicity and potential to cause various health issues, including cancer and developmental problems .
Méthodes De Préparation
The synthesis of 3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin followed by nitration. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like sulfuryl chloride. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid .
Analyse Des Réactions Chimiques
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more toxic compounds.
Reduction: This can result in the removal of nitro groups, leading to less toxic products.
Substitution: Chlorine atoms can be substituted with other groups, altering the compound’s properties.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation .
Applications De Recherche Scientifique
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is primarily used in scientific research to study the effects of dioxins on biological systems. It is used to investigate:
Toxicology: Understanding the toxic effects and mechanisms of dioxins.
Environmental Science: Studying the persistence and bioaccumulation of dioxins in the environment.
Medicine: Researching the potential health impacts of dioxin exposure.
Mécanisme D'action
The compound exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This binding leads to the activation of various genes involved in xenobiotic metabolism, including the CYP1A1 gene. The activation of these genes results in the production of enzymes that metabolize and detoxify harmful compounds .
Comparaison Avec Des Composés Similaires
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is similar to other polychlorinated dibenzodioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and similar mechanism of action.
1,2,3,7,8-Pentachlorodibenzo-p-dioxin: Shares similar chemical properties but lacks the nitro group.
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin: Contains more chlorine atoms, leading to different toxicological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological effects.
Propriétés
Numéro CAS |
101126-65-2 |
|---|---|
Formule moléculaire |
C12H2Cl5NO4 |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
1,2,4,7,8-pentachloro-3-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Cl5NO4/c13-3-1-5-6(2-4(3)14)22-12-9(17)10(18(19)20)7(15)8(16)11(12)21-5/h1-2H |
Clé InChI |
KETCEPLTWRYWQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)
![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)


![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)


